1,2-Di(pyridin-4-yl)ethyne

Catalog No.
S795389
CAS No.
73564-69-9
M.F
C12H8N2
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Di(pyridin-4-yl)ethyne

CAS Number

73564-69-9

Product Name

1,2-Di(pyridin-4-yl)ethyne

IUPAC Name

4-(2-pyridin-4-ylethynyl)pyridine

Molecular Formula

C12H8N2

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C12H8N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-10H

InChI Key

SPKCEACOZLCRSV-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C#CC2=CC=NC=C2

Canonical SMILES

C1=CN=CC=C1C#CC2=CC=NC=C2

1,2-Di(pyridin-4-yl)ethyne, also known as 4,4'-diethynylpyridine, finds application in scientific research primarily in the field of metal-organic frameworks (MOFs). MOFs are a class of crystalline materials with a highly porous structure formed by organic linkers connecting metal ions or clusters. 1,2-Di(pyridin-4-yl)ethyne acts as a linker molecule due to the presence of the pyridyl groups (containing nitrogen) on either end of the molecule and the ethyne unit (a carbon-carbon triple bond) in the center []. The pyridyl groups can coordinate with metal ions, while the rigid ethyne unit helps maintain the framework's stability and porosity [].

Studies have shown that 1,2-Di(pyridin-4-yl)ethyne can be used to construct various MOF structures with potential applications in gas storage, separation, and catalysis [, ]. The presence of the nitrogen atoms in the pyridyl groups can also introduce specific functionalities to the MOF, making it suitable for selective adsorption of certain gases or molecules [].

Here are some additional points to consider:

  • Researchers are actively exploring the use of 1,2-Di(pyridin-4-yl)ethyne in the development of new MOFs with tailored properties for specific applications [, ].
  • The ability to modify the linker molecule, including 1,2-Di(pyridin-4-yl)ethyne, allows for the fine-tuning of MOF properties like pore size, surface area, and functionality [].

1,2-Di(pyridin-4-yl)ethyne is an organic compound characterized by its molecular formula C12H8N2C_{12}H_{8}N_{2}. It features two pyridine rings linked by an ethyne (acetylene) group, resulting in a structure that is both rigid and planar. This compound is typically a colorless to light yellow solid with a distinct aromatic odor, making it notable in various chemical and material science applications. Its ability to function as a bidentate ligand has garnered interest in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes .

  • Oxidation: The compound can undergo oxidation under specific conditions, although detailed pathways are not extensively documented.
  • Substitution Reactions: It is capable of participating in substitution reactions, particularly in the presence of metal catalysts.

Common Reagents and Conditions

  • Palladium Catalysts: Frequently employed in the synthesis and various coupling reactions involving this compound.
  • Dimethylformamide: Commonly used as a solvent during the preparation of metal-organic frameworks.

Major Products

The products formed from reactions involving 1,2-Di(pyridin-4-yl)ethyne depend on the specific conditions and reagents used. For example, in the formation of MOFs, this compound coordinates with metal ions to create complex structures .

While specific biological activity data for 1,2-Di(pyridin-4-yl)ethyne is limited, its structural characteristics suggest potential interactions with biological systems. The compound's ability to form stable complexes with metal ions may imply some relevance in medicinal chemistry or biochemistry, although further studies are necessary to elucidate any direct biological effects .

Synthetic Routes

1,2-Di(pyridin-4-yl)ethyne can be synthesized through a palladium-catalyzed one-pot reaction. The typical procedure involves the reaction of 4-bromopyridine hydrochloride with 2-methyl-but-3-yn-2-ol in a two-phase system consisting of toluene and aqueous sodium hydroxide. This method has been reported to yield the compound with an efficiency of approximately 86% .

Industrial Production Methods

While specific industrial methods for producing 1,2-Di(pyridin-4-yl)ethyne are not extensively documented, similar palladium-catalyzed coupling reactions are commonly employed. The scalability of these methods makes them suitable for industrial applications .

1,2-Di(pyridin-4-yl)ethyne has several notable applications:

  • Materials Science: It plays a crucial role in the synthesis of metal-organic frameworks due to its ability to act as a bidentate ligand.
  • Catalysis: The compound serves as a ligand in various catalytic processes, enhancing reaction efficiency.
  • Gas Storage and Sensing: MOFs containing this compound are explored for their potential in gas storage and selective gas absorption applications .

The interactions of 1,2-Di(pyridin-4-yl)ethyne primarily involve its coordination with metal ions. This coordination chemistry is fundamental to its role in catalysis and materials science. Further studies could reveal additional interaction dynamics within biological systems or complex materials .

Similar Compounds

  • 1,2-Di(pyridin-3-yl)ethyne: Similar structure but with pyridine rings at the 3-position.
  • 1,2-Di(pyridin-2-yl)ethyne: Features pyridine rings at the 2-position, which alters its coordination properties.

Uniqueness

1,2-Di(pyridin-4-yl)ethyne stands out due to the specific positioning of its pyridine rings. This arrangement provides distinct coordination chemistry and stability within metal-organic frameworks compared to its analogs. Its unique structural attributes make it particularly valuable for applications requiring specific properties in MOF synthesis .

XLogP3

1.8

Other CAS

73564-69-9

Wikipedia

1,2-Di(pyridin-4-yl)ethyne

Dates

Last modified: 08-15-2023
Suzuki et al. Synthesis and characterization of hexaarylbenzenes with five or six different substituents enabled by programmed synthesis. Nature Chemistry, doi: 10.1038/nchem.2174, published online 26 January 2015 http://www.nature.com/nchem

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